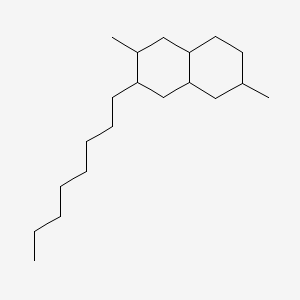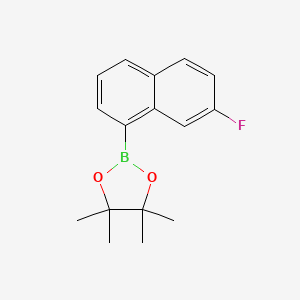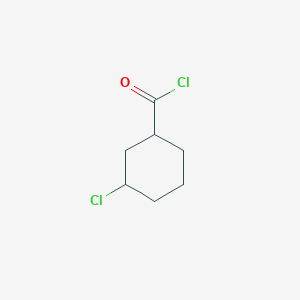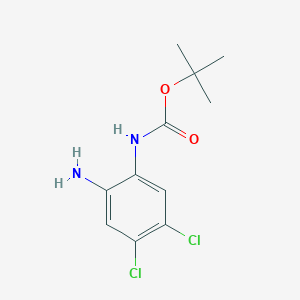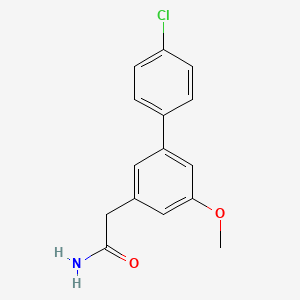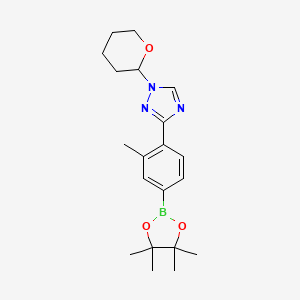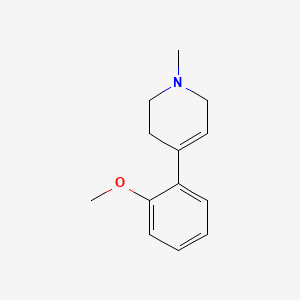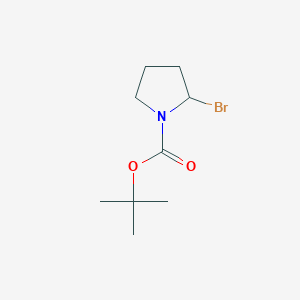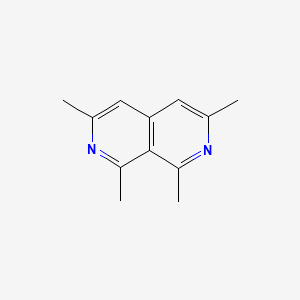
1,3,6,8-Tetramethyl-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetramethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetramethyl-2,7-naphthyridine typically involves the condensation of appropriate pyridine derivatives. One common method involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,8-Tetramethyl-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like selenium dioxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine carboxaldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine core .
Aplicaciones Científicas De Investigación
1,3,6,8-Tetramethyl-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photophysical properties.
Industrial Chemistry: Acts as a ligand in coordination chemistry and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,3,6,8-Tetramethyl-2,7-naphthyridine varies depending on its application:
Anticancer Activity: It may inhibit specific enzymes or interfere with DNA replication in cancer cells.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes.
Photophysical Applications: It interacts with light to emit fluorescence, which is useful in LEDs and solar cells.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.
2,7-Difunctionalized-1,8-Naphthyridines: Used as antihypertensives, antiarrhythmics, and immunostimulants.
Uniqueness
1,3,6,8-Tetramethyl-2,7-naphthyridine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
88300-52-1 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1,3,6,8-tetramethyl-2,7-naphthyridine |
InChI |
InChI=1S/C12H14N2/c1-7-5-11-6-8(2)14-10(4)12(11)9(3)13-7/h5-6H,1-4H3 |
Clave InChI |
BPEYFVCOPHRJPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=N1)C)C(=NC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



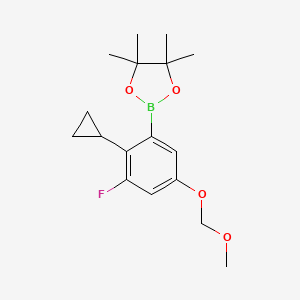
![Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-](/img/structure/B13934208.png)
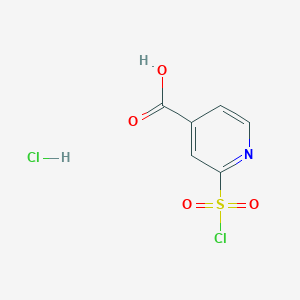
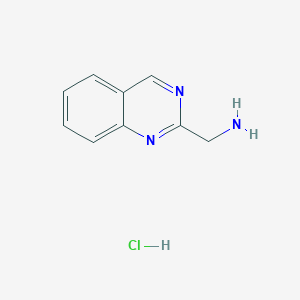
![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)
